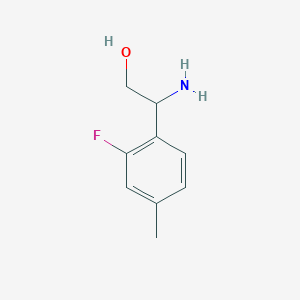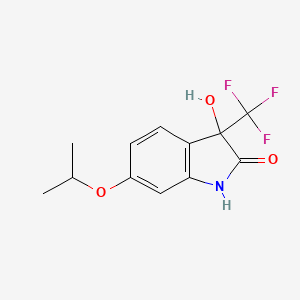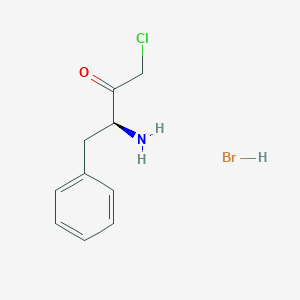
(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a chloro group, and a phenyl group attached to a butanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide typically involves multiple steps. One common method starts with the chlorination of 4-phenylbutan-2-one to introduce the chloro group. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-amino-4-phenylbutanoic acid.
Reduction: Formation of (S)-3-amino-1-chloro-4-phenylbutanol.
Substitution: Formation of (S)-3-amino-1-hydroxy-4-phenylbutan-2-one.
Aplicaciones Científicas De Investigación
(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-Amino-1-chloro-4-phenylbutan-2-one
- (S)-3-Amino-1-hydroxy-4-phenylbutan-2-one
- (S)-3-Amino-1-chloro-4-phenylbutanol
Uniqueness
(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base or other similar compounds.
Propiedades
Fórmula molecular |
C10H13BrClNO |
|---|---|
Peso molecular |
278.57 g/mol |
Nombre IUPAC |
(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 |
Clave InChI |
TYFGYPVFEHBOBJ-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Br |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)CCl)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)
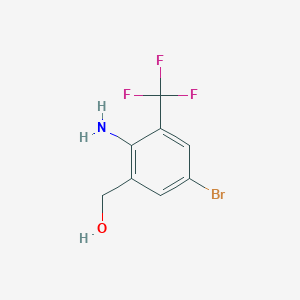
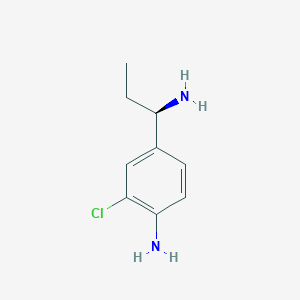
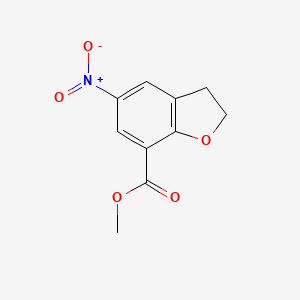

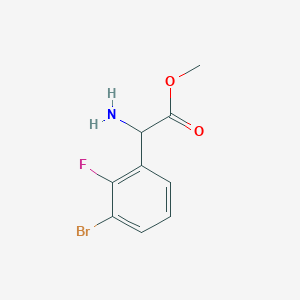
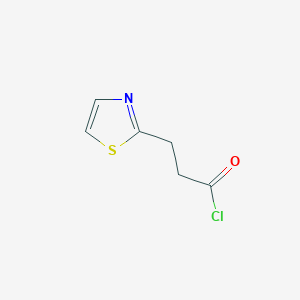

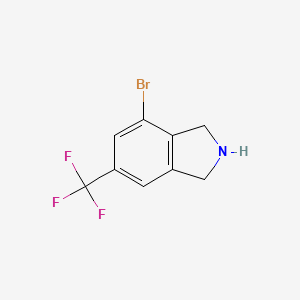
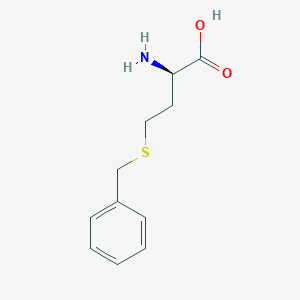
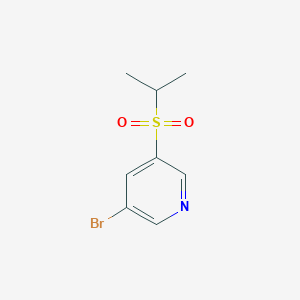
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
